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Compound of Interest

Compound Name: NADH disodium salt

Cat. No.: B12047405

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for
NADH disodium salt, a critical coenzyme in cellular metabolism and a key reagent in various
research and drug development applications. This document details available purity grades
from prominent suppliers, outlines rigorous analytical methodologies for quality assessment,
and illustrates relevant biological pathways and experimental workflows.

Commercial Sources and Purity Grades of NADH
Disodium Salt

The quality and purity of NADH disodium salt are paramount for reliable and reproducible
experimental outcomes. A variety of commercial suppliers offer this coenzyme in different purity
grades, each suited for specific applications ranging from routine enzymatic assays to sensitive
analytical standards. Below is a summary of specifications from several key suppliers.
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Supplier

Purity Grade/Assay

Other Specifications

Calbiochem (Merck)

>95% by enzymatic assay (dry
basis)[1][2][3]

Hygroscopic, store at -20°C.[1]

Quality confirmed by NMR &

Selleck Chemicals 99.99%
HPLC.
Abcam >95% --
Roch Grade 11, ~88% (enzymatic and  Contains small amounts of
oche
spectrophotometric) NAD, AMP.
Gold Biotechnology >95.0% Water Content: <8.0%.

Otto Chemie Pvt. Ltd.

98%-+ (HPLC)[4]

Water content: <8%; Sodium

content: 6.5+1%.

AbMole BioScience

99.15%

H-NMR consistent with

structure.

Note: Specifications can be lot-dependent. Always refer to the supplier's certificate of analysis

for the most accurate and up-to-date information for a specific batch.

Commonly reported impurities in commercial NADH preparations can include dehydrogenase

inhibitors and stereocisomers of NADH. Anion-exchange chromatography has been shown to be

effective in yielding highly pure and stable NADH.

Experimental Protocols for Quality Assessment

Accurate determination of the purity and concentration of NADH disodium salt is crucial. The

following sections provide detailed methodologies for the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for

Purity Analysis

HPLC is a powerful technique for separating and quantifying NADH from its potential impurities.

Methodology:
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Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm,
2.7 ym) is commonly used.

Mobile Phase: A gradient elution is typically employed.
o Mobile Phase A: Water with 0.1% formic acid.

o Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Program:

o Start with a high percentage of Mobile Phase A.

o Gradually increase the percentage of Mobile Phase B to elute compounds with increasing
hydrophobicity.

Flow Rate: A constant flow rate of 0.5 ml/min is often used.

Detection: UV absorbance is monitored at two key wavelengths:

o 340 nm: For the specific detection of the reduced form, NADH.

o 260 nm: To detect both NAD+ and NADH, as well as other adenine-containing impurities.

Quantification: The purity of NADH is determined by comparing the peak area of NADH to
the total peak area of all components in the chromatogram. Standard solutions of NADH are
used to create a calibration curve for accurate concentration determination.

Workflow for HPLC Analysis of NADH Purity
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Caption: A streamlined workflow for determining the purity of NADH disodium salt using
HPLC.

Enzymatic Assay for Functional Purity

Enzymatic assays provide a measure of the biologically active NADH by using an enzyme for
which NADH is a specific coenzyme.

Methodology:

e Principle: A dehydrogenase enzyme (e.g., lactate dehydrogenase) catalyzes a reaction
where NADH is oxidized to NAD+. The decrease in absorbance at 340 nm, which is specific
to NADH, is directly proportional to the amount of functional NADH in the sample.

e Reagents:

[e]

Assay Buffer (e.g., phosphate buffer, pH 7.5)

[e]

Substrate for the chosen dehydrogenase (e.g., pyruvate for lactate dehydrogenase)

o

Dehydrogenase enzyme

[¢]

NADH sample solution

e Procedure:
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o Prepare a reaction mixture containing the assay buffer and the substrate in a cuvette.

o Add the NADH sample solution to the mixture and measure the initial absorbance at 340
nm (A_initial).

o Initiate the reaction by adding the dehydrogenase enzyme.
o Monitor the decrease in absorbance at 340 nm until the reaction is complete (A_final).

o The change in absorbance (AA = A_initial - A_final) is used to calculate the concentration
of active NADH using the Beer-Lambert law (€340 = 6220 L-mol~1.cm™1).

Workflow for Enzymatic Assay of NADH
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Caption: Step-by-step workflow for the enzymatic determination of functional NADH
concentration.

UV-Vis Spectrophotometry for Concentration
Determination

Direct UV-Vis spectrophotometry is a quick method to estimate the concentration of NADH.
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Methodology:

e Principle: NADH has a characteristic absorbance maximum at 340 nm, while NAD+ does not
absorb at this wavelength. The concentration of NADH can be determined by measuring the
absorbance at 340 nm and applying the Beer-Lambert law.

e Procedure:

o Dissolve the NADH disodium salt in a suitable buffer (e.g., 100 mM sodium phosphate,
pH 7.5).

o Measure the absorbance of the solution at 340 nm using a spectrophotometer.

o Calculate the concentration using the molar extinction coefficient of NADH at 340 nm (€ =
6220 L-mol~t-cm~1).

 Purity Indication: The ratio of absorbance at 260 nm to 340 nm (Aze0/As40) can be used as an
indicator of purity. For highly pure NADH, this ratio is expected to be around 2.26. A higher
ratio may indicate the presence of NAD+ or other adenine-containing impurities.

Workflow for UV-Vis Spectrophotometric Analysis of NADH
Measure Absorbance Calculate Concentration
at 340 nm (Beer-Lambert Law)
Galculate A260/A340 RaticD @
at 260 nm

Click to download full resolution via product page

Dissolve NADH in Buffer

Caption: A logical workflow for the quantification and purity assessment of NADH using UV-Vis
spectrophotometry.

Role of NADH in Cellular Signaling: The PARP1
Activation Pathway
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NADH, and its oxidized form NAD+, are central to cellular energy metabolism and also play
crucial roles as substrates in various signaling pathways. A prominent example is the
involvement of NAD+ as a substrate for Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme
critical for DNA repair and cell fate decisions.

In response to DNA damage, PARPL1 is activated and utilizes NAD+ to synthesize poly(ADP-
ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, is
a key signaling event that recruits DNA repair machinery to the site of damage. The
consumption of NAD+ during this process directly impacts the cellular NAD+/NADH ratio,
linking DNA repair to the metabolic state of the cell.

PARP1 Activation and NAD+ Consumption in DNA Repair
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Caption: The signaling pathway of PARP1 activation in response to DNA damage, highlighting
the consumption of NAD+.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nadh-disodium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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